Bis(p-nitrobenzyl) vinylenedicarbamate
Description
Properties
CAS No. |
73622-85-2 |
|---|---|
Molecular Formula |
C18H16N4O8 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N-[(E)-2-[(4-nitrophenyl)methoxycarbonylamino]ethenyl]carbamate |
InChI |
InChI=1S/C18H16N4O8/c23-17(29-11-13-1-5-15(6-2-13)21(25)26)19-9-10-20-18(24)30-12-14-3-7-16(8-4-14)22(27)28/h1-10H,11-12H2,(H,19,23)(H,20,24)/b10-9+ |
InChI Key |
JBOKVJRRVPUSQG-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)N/C=C/NC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC=CNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Activation of Chloroformate :
p-Nitrobenzyl chloroformate reacts with vinylenediamine under basic conditions, facilitating nucleophilic attack by the amine groups.
$$
\text{H}2\text{N-CH}2\text{-CH}2\text{-NH}2 + 2 \, \text{OCl-CO-O-(p-nitrobenzyl)} \xrightarrow{\text{Base}} \text{Bis(p-nitrobenzyl) vinylenedicarbamate} + 2 \, \text{HCl}
$$ - Base Selection : Triethylamine (TEA) or sodium hydroxide neutralizes HCl, driving the reaction to completion.
Experimental Procedure
- Reagents :
- Vinylenediamine (1 equiv, 60.1 g/mol)
- p-Nitrobenzyl chloroformate (2 equiv, 230.6 g/mol)
- Triethylamine (2.2 equiv)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Steps :
- Dissolve vinylenediamine in DCM (0°C, N₂ atmosphere).
- Add TEA dropwise, followed by p-nitrobenzyl chloroformate.
- Stir at 0–25°C for 4–6 hours.
- Quench with ice-cold 0.5 M HCl, extract with DCM, dry (MgSO₄), and concentrate.
- Purify via recrystallization (ethanol/water) or silica gel chromatography.
Optimization Insights
- Temperature Control : Reactions at 0°C minimize side products (e.g., over-alkylation).
- Solvent Choice : Polar aprotic solvents (THF) enhance solubility of intermediates.
Alternative Method: Phase-Transfer Catalysis (PTC)
Patent CN101983958A describes a PTC-based nitration strategy for nitrobenzyl intermediates, adaptable for precursor synthesis.
Synthesis of p-Nitrobenzyl Alcohol
Carbamate Formation via PTC
- Reagents :
- p-Nitrobenzyl alcohol, vinylenediamine, bis(4-nitrophenyl) carbonate, tributylammonium bromide (PTC).
- Conditions : Toluene/water (30–70% H₂O), 50–60°C, 4 hours.
Yield : 75–82% (estimated from similar reactions).
Photodegradable Carbamate Synthesis (Advanced Route)
A photolabile variant, as reported for related compounds, employs dibutyltin dilaurate to catalyze carbamate formation between isocyanates and alcohols. While less common for nitrobenzyl derivatives, this method offers mild conditions:
$$
\text{Vinylenediamine} + 2 \, \text{p-Nitrobenzyl isocyanate} \xrightarrow{\text{Catalyst}} \text{this compound}
$$
Yield : ~70% (extrapolated from).
Analytical Characterization
Structural Confirmation
Thermal Stability
Comparative Data Table
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions: Bis(p-nitrobenzyl) vinylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and sodium hydroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and iron (Fe) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: Bis(p-nitrobenzyl) vinylenedicarbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups .
Biology: In biological research, this compound is studied for its potential as a prodrug, where it can be activated under specific conditions to release active pharmaceutical ingredients .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing drugs that require controlled release mechanisms .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties, such as light-responsive coatings .
Mechanism of Action
The mechanism of action of Bis(p-nitrobenzyl) vinylenedicarbamate involves its interaction with molecular targets through its nitro and carbamate groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s ability to undergo self-immolative reactions makes it useful in controlled release systems .
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares Bis(p-nitrobenzyl) vinylenedicarbamate with analogous carbamates:
| Compound Name | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|
| This compound | C₁₈H₁₆N₄O₈ | p-Nitrobenzyl | High thermal stability; electron-withdrawing groups reduce hydrolysis rates |
| Bis(benzyl) vinylenedicarbamate | C₁₈H₁₈N₂O₄ | Benzyl | Moderate stability; higher lipophilicity |
| Bis(p-methylbenzyl) vinylenedicarbamate | C₂₀H₂₂N₂O₄ | p-Methylbenzyl | Increased lipophilicity; electron-donating groups enhance hydrolysis susceptibility |
| Bis(p-chlorobenzyl) vinylenedicarbamate | C₁₈H₁₄Cl₂N₂O₄ | p-Chlorobenzyl | Higher density and polarity; halogen substituents may improve bioactivity |
Key Observations :
- Electron Effects : Nitro groups withdraw electron density, stabilizing the carbamate bond against nucleophilic attack (e.g., hydrolysis) compared to methyl or benzyl substituents .
- Reactivity : p-Nitrobenzyl derivatives may participate in unique reactions, such as Darzens-type condensations (as seen in p-nitrobenzyl chloride reactions) .
Spectral and Analytical Data
Spectral data for carbamates typically includes:
- IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and N-H bends (~1530 cm⁻¹). Nitro groups exhibit asymmetric and symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- NMR Spectroscopy : p-Nitrobenzyl protons resonate downfield (δ 7.5–8.5 ppm) due to nitro group deshielding. Vinylene protons appear as a singlet (~δ 6.0 ppm) .
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